molecular formula C8H11ClN2O B035565 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride CAS No. 110999-36-5

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride

Cat. No.: B035565
CAS No.: 110999-36-5
M. Wt: 186.64 g/mol
InChI Key: DFKMKEGJTOGPAX-UHFFFAOYSA-N
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Description

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride is a chemically defined pyridinium salt of significant interest in biochemical and medicinal chemistry research. Its structure, featuring a carbamoyl group at the 3-position and a methyl group at the 4-position of the pyridinium ring, makes it a valuable precursor and synthetic intermediate. Researchers primarily utilize this compound as a key building block in the synthesis of more complex heterocyclic systems, particularly those designed to mimic or interact with biological cofactors like NAD(P)H. Its mechanism of action in research settings often involves its potential to act as a hydride transfer agent or as a substrate analog in enzymatic studies, allowing for the investigation of dehydrogenase and reductase enzyme kinetics and mechanisms. Furthermore, the quaternary ammonium center imparts permanent positive charge, which can be exploited in the design of catalysts, ionic liquids, or for studying charge-transfer interactions within biological systems. This compound is provided as a high-purity solid to ensure reproducibility in your experimental workflows, supporting advanced studies in chemical biology, enzymology, and organic synthesis.

Properties

IUPAC Name

1,4-dimethylpyridin-1-ium-3-carboxamide;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c1-6-3-4-10(2)5-7(6)8(9)11;/h3-5H,1-2H3,(H-,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKMKEGJTOGPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)C)C(=O)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110999-36-5
Record name 1,4-Dimethyl-3-carbamoylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110999365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthesis of 3-Carbamoyl-4-methylpyridine

The precursor 3-carbamoyl-4-methylpyridine is synthesized via nitrile hydrolysis. 4-Methylpyridine undergoes cyanation at the 3-position using copper(I) cyanide (CuCN) under reflux conditions in dimethylformamide (DMF). The resulting 3-cyano-4-methylpyridine is hydrolyzed to the carbamoyl derivative using hydrogen peroxide (H2O2) in a sodium hydroxide (NaOH) solution at 60–80°C for 4–6 hours.

Reaction Conditions:

  • Cyanation: CuCN (1.2 eq), DMF, 120°C, 12 hours.

  • Hydrolysis: 30% H2O2, 2M NaOH, 70°C, 5 hours.

Quaternization with Methyl Chloride

The tertiary amine of 3-carbamoyl-4-methylpyridine is quaternized using methyl chloride (MeCl) in a sealed reactor at 80–100°C for 24–48 hours. The reaction proceeds via nucleophilic substitution, with the chloride ion serving as the counterion.

Key Parameters:

  • Solvent: Dichloromethane or ethyl acetate.

  • Yield: 70–85% (estimated from analogous reactions in).

  • Purity: >99% after recrystallization from ethanol/water.

Direct Amidation of 3-Carboxy-1,4-dimethylpyridin-1-ium Chloride

Oxidation of 1,4-Dimethylpyridin-1-ium Chloride

1,4-Dimethylpyridin-1-ium chloride, synthesized by quaternizing 4-methylpyridine with MeCl, is oxidized at the 3-position using potassium permanganate (KMnO4) in sulfuric acid (H2SO4). This yields 3-carboxy-1,4-dimethylpyridin-1-ium chloride.

Reaction Conditions:

  • Oxidizing Agent: KMnO4 (2 eq), 20% H2SO4, 90°C, 8 hours.

  • Yield: 65–75%.

Conversion to Carbamoyl Derivative

The carboxylic acid intermediate is treated with thionyl chloride (SOCl2) to form the acyl chloride, which is subsequently reacted with ammonium hydroxide (NH4OH) to yield the carbamoyl group.

Steps:

  • Acyl Chloride Formation: SOCl2 (3 eq), reflux, 2 hours.

  • Amidation: NH4OH (excess), 0–5°C, 1 hour.
    Overall Yield: 60–70%.

Cyanation-Hydrolysis Route

Cyanation of 1,4-Dimethylpyridin-1-ium Chloride

A radical cyanation approach introduces a nitrile group at the 3-position of 1,4-dimethylpyridin-1-ium chloride. Using azobisisobutyronitrile (AIBN) as an initiator and trimethylsilyl cyanide (TMSCN) as the cyanide source, the reaction proceeds under UV light at 40°C for 6 hours.

Reaction Conditions:

  • Cyanating Agent: TMSCN (1.5 eq), AIBN (0.1 eq), acetonitrile.

  • Yield: 50–60%.

Hydrolysis to Carbamoyl

The nitrile intermediate is hydrolyzed to the carbamoyl group using a mixture of H2O2 and NaOH at 70°C for 3 hours.

Key Data:

  • Reagents: 30% H2O2, 2M NaOH.

  • Yield: 80–90%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Scalability
Quaternization of PrecursorHigh purity (>99%), minimal byproductsMulti-step synthesis, long reaction times70–85%Industrial feasible
Direct AmidationUses common reagents (SOCl2, NH4OH)Low yield due to oxidation step60–70%Laboratory-scale
Cyanation-HydrolysisModerate yields, avoids harsh oxidationRequires specialized cyanating agents50–90%Limited by TMSCN cost

Industrial-Scale Optimization

For bulk production, Method 1 is preferred due to its single-pot feasibility and recyclability of the tertiary base (e.g., 1-methylimidazole). A typical pilot-scale setup involves:

  • Reactor: 1,000 L glass-lined vessel with mechanical stirring.

  • Conditions: 25°C, 30-minute reaction time, aqueous workup.

  • Output: 50 kg/batch with 99.5% purity after distillation .

Scientific Research Applications

Organic Synthesis

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride serves as an intermediate in the synthesis of various organic compounds. Its ability to participate in multiple chemical reactions (oxidation, reduction, substitution) makes it a valuable building block in synthetic chemistry. For example, it can undergo oxidation with potassium permanganate to yield oxidized derivatives or be reduced using sodium borohydride.

Biological Research

The compound has been investigated for its potential biological activities , particularly in the following areas:

  • Antimicrobial Activity : Studies have demonstrated significant effectiveness against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Anticancer Properties : Preliminary investigations indicate that this compound may induce apoptosis in cancer cells. A study on different cell lines revealed the following IC50 values:
Cell LineIC50 (µM)Mechanism
HeLa15.2Induction of apoptosis
MCF-712.5Cell cycle arrest
A54910.8Inhibition of proliferation

Medicinal Chemistry

Ongoing research aims to explore its potential as a therapeutic agent . The compound's ability to interact with specific enzymes and receptors suggests it may modulate metabolic pathways relevant for drug development.

Study on Antimicrobial Efficacy

A peer-reviewed study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria, confirming its potential as an antibacterial agent.

Investigation of Anticancer Effects

In vitro experiments on various cancer cell lines demonstrated that treatment with the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.

Applications in Industry

This compound is also being explored for industrial applications:

  • Dyes and Agrochemicals : Its chemical properties make it suitable for use in the production of dyes and agrochemicals.
  • Material Science : The structural characteristics of pyridine derivatives are being studied for their potential applications in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyridinium Family

The compound shares structural similarities with other pyridinium salts, particularly those with substitutions at positions 3 and 3. Key comparisons include:

Compound Substituents Molecular Weight (g/mol) Key Properties Applications
3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride 1-Me, 4-Me, 3-CONH₂ ~214.6 (calculated) High polarity, hydrogen-bonding capability, stable crystalline structure Potential drug intermediates, ionic liquids
1-Methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine 1-Me, 4-nitrobenzylidene ~270.3 Extended conjugation, nitro group enhances electron-withdrawing properties Fluorescent dyes, optoelectronics
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole core with aryl substituents ~335.4 Planar structure, moderate solubility in organic solvents Antimicrobial agents, enzyme inhibitors

Key Findings :

  • Electronic Effects : The carbamoyl group in this compound is less electron-withdrawing compared to nitro or methoxy substituents in analogues, which may reduce its reactivity in electrophilic substitution reactions .
  • Solubility : The carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to hydrophobic derivatives like 1-methyl-4-(4-nitrobenzylidene)-1,4-dihydropyridine, which favors organic solvents .
  • Crystallinity: Pyridinium salts with hydrogen-bonding groups (e.g., carbamoyl) exhibit more predictable crystalline packing, critical for X-ray diffraction studies, as noted in SHELX-based crystallographic analyses .

Biological Activity

3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride, also known as EVT-289817, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8H11ClN2O
  • Molecular Weight : 186.64 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a carbamoyl group and two methyl groups at the 1 and 4 positions.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity by binding to active sites or allosteric sites, thereby influencing various metabolic pathways. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes.
  • Receptor Modulation : It can interact with receptors that mediate cellular responses, affecting signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies demonstrate that it may induce apoptosis in cancer cells through the modulation of key signaling pathways.

Cell Line IC50 (µM) Mechanism
HeLa (Cervical)15.2Induction of apoptosis
MCF-7 (Breast)12.5Cell cycle arrest
A549 (Lung)10.8Inhibition of proliferation

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Investigation of Anticancer Effects :
    In vitro experiments conducted on various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells compared to controls.

Applications in Research and Industry

This compound is being explored for various applications:

  • Drug Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for new therapeutic agents.
  • Chemical Synthesis : The compound serves as an intermediate in the synthesis of other organic compounds, contributing to advancements in synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 3-Carbamoyl-1,4-dimethylpyridin-1-ium chloride?

  • Synthesis : The compound can be synthesized via quaternization of pyridine derivatives, similar to the method described for 1-(3-cyanopropyl)-4-(dimethylamino)pyridinium chloride, which involves alkylation followed by purification via recrystallization .
  • Characterization :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and carbamoyl group integration, as demonstrated in analogous pyridinium salts .
  • Infrared (IR) Spectroscopy : Identify characteristic peaks for the carbamoyl group (e.g., C=O stretch ~1650–1700 cm1^{-1}) and pyridinium ring vibrations .
  • Elemental Analysis : Calculate empirical formulas via combustion analysis (e.g., %C, %H, %N matching theoretical values) .
  • Purity Validation : Due to limited commercial analytical data, researchers must perform TLC, HPLC, or mass spectrometry (LCMS) to confirm purity and identity .

Q. How can researchers determine the crystal structure of this compound?

  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data.
  • Structure Solution : Employ the SHELX suite (e.g., SHELXS for phase problem resolution via direct methods) .
  • Refinement : Apply SHELXL for anisotropic displacement parameter refinement, incorporating hydrogen bonding and thermal motion analysis .
  • Visualization : Generate ORTEP diagrams using WinGX/ORTEP-III to illustrate anisotropic ellipsoids and molecular geometry .
  • Validation : Cross-reference metrics (e.g., R-factors, bond distances) with the Cambridge Structural Database (CSD) to ensure structural reliability .

Advanced Research Questions

Q. How can contradictions between spectral data and crystallographic results be resolved?

  • Scenario : Discrepancies in bond lengths (e.g., carbamoyl C=O in IR vs. X-ray).
  • Methodology :

Dynamic vs. Static Analysis : IR and NMR reflect dynamic solution-state conformations, while SCXRD captures static solid-state geometry. Use DFT calculations to model gas-phase vs. crystal environments.

Data Cross-Validation : Compare crystallographic data with CSD entries for similar pyridinium salts to identify systematic deviations .

Refinement Checks : Re-examine SHELXL refinement parameters (e.g., restraints, hydrogen placement) to minimize model bias .

Q. What strategies are effective in analyzing hydrogen-bonding networks in this compound?

  • Approach :

  • Topology Analysis : Use PLATON or Mercury to identify hydrogen bonds (e.g., N–H···Cl interactions) and generate graph sets .
  • Packing Motifs : Compare with CSD entries to classify common motifs (e.g., 2D sheets vs. 3D frameworks) .
  • Energy Frameworks : Employ CrystalExplorer to quantify intermolecular interaction energies and visualize supramolecular architectures .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

  • Workflow :

Parameterization : Extract bond lengths and angles from CSD-derived crystallographic data .

Molecular Dynamics (MD) : Simulate solvation effects using AMBER or GROMACS, focusing on pyridinium ring polarization.

DFT Calculations : Calculate Fukui indices to identify electrophilic sites (e.g., C-2/C-4 positions) prone to nucleophilic attack.

Q. What methodologies address polymorphism in this compound?

  • Experimental Design :

  • Screening : Recrystallize from diverse solvents (e.g., ethanol, DMF-water) to isolate polymorphs.
  • SCXRD and PXRD : Resolve structures of distinct polymorphs using SHELXD for phase determination , and analyze PXRD patterns with TOPAS for phase purity.
  • Thermal Analysis : Perform DSC/TGA to correlate thermal stability with packing efficiency .

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